molecular formula C16H12F3NO B1439803 1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 1217212-57-1

1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No.: B1439803
CAS No.: 1217212-57-1
M. Wt: 291.27 g/mol
InChI Key: XUPSCJGHYOBPDY-RMKNXTFCSA-N
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Description

1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is an organic compound that features both an amino group and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the condensation of 3-aminobenzaldehyde with 4-(trifluoromethyl)acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide or sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it has therapeutic properties, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminophenyl)-3-phenylprop-2-en-1-one: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one: Contains a nitro group instead of an amino group, which can significantly alter its properties.

Uniqueness

1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is unique due to the presence of both an amino group and a trifluoromethyl group, which can impart distinct chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can influence the compound’s reactivity and stability.

Biological Activity

1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits notable biological activities that have garnered attention in pharmacological research. This article delves into its biological properties, focusing on antimicrobial effects, anti-inflammatory potential, and mechanisms of action.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name : (E)-1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
  • Molecular Formula : C₁₆H₁₂F₃NO
  • CAS Number : 1217212-57-1
  • Molecular Weight : 305.27 g/mol

The compound features an amino group and a trifluoromethyl group, which significantly influence its chemical reactivity and biological activity.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound against various bacterial strains.

Case Studies

  • In Vitro Antimicrobial Evaluation
    • A study assessed the compound's efficacy against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) demonstrated significant effectiveness, suggesting its potential as an antibacterial agent .
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus8
    MRSA16
  • Mechanism of Action
    • The compound is believed to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to bacterial cell death. This mechanism is consistent with other chalcone derivatives that exhibit similar antimicrobial properties .

Anti-inflammatory Potential

The compound also shows promise in modulating inflammatory responses.

Research Findings

  • Cell Viability and Inflammatory Response
    • A study indicated that this compound can attenuate the activity of nuclear factor kappa B (NF-κB), a key regulator in inflammatory processes. This attenuation was observed to be around 9% in specific assays .
    CompoundNF-κB Activity (%)
    Control100
    1-(3-Aminophenyl)...91
  • Cell Cycle Arrest
    • The compound has been shown to induce cell cycle arrest in cancer cells, particularly in the G2/M phase, suggesting its potential role in cancer therapy by inhibiting tumor cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thus preventing substrate interaction.
  • Modulation of Signaling Pathways : It affects various signaling pathways involved in inflammation and cancer progression, particularly through NF-κB modulation.
  • Reactive Oxygen Species (ROS) Generation : The trifluoromethyl group may enhance oxidative stress within cells, contributing to its antimicrobial and anticancer effects.

Comparative Analysis

The unique structural features of this compound differentiate it from similar compounds:

CompoundKey FeaturesBiological Activity
1-(3-Aminophenyl)-3-[4-(trifluoromethyl)...Contains amino and trifluoromethyl groupsAntimicrobial, anti-inflammatory
1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)...Contains nitro groupVaries; less focus on inflammation
1-(3-Aminophenyl)-3-phenylprop-2-en-1-oneLacks trifluoromethyl groupReduced reactivity and biological activity

Properties

IUPAC Name

(E)-1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO/c17-16(18,19)13-7-4-11(5-8-13)6-9-15(21)12-2-1-3-14(20)10-12/h1-10H,20H2/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPSCJGHYOBPDY-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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